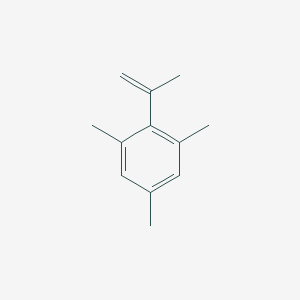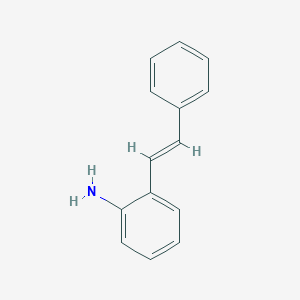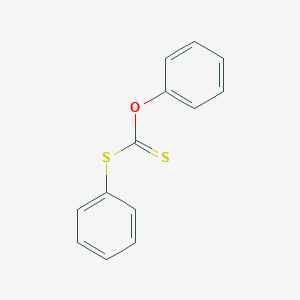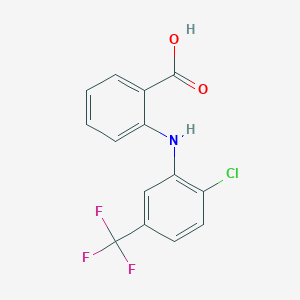![molecular formula C15H23N6O5S+ B083431 [(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium CAS No. 14031-35-7](/img/structure/B83431.png)
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-adenosyl-D-methionine is a sulfonium compound. It is an enantiomer of a S-adenosyl-L-methionine.
Applications De Recherche Scientifique
SAM-e and Its Therapeutic Principles
S-Adenosylmethionine (SAM-e) has significant therapeutic potential. It has been studied for treating conditions like depression, cirrhosis, osteoarthritis, and Alzheimer's disease. Initially discovered in 1952, its multifaceted roles in biochemical processes, especially as a methyl donor, have been emphasized. Research highlights its capability in enhancing liver regeneration in alcoholic cirrhosis patients. Further studies are encouraged to explore its uses and the underlying mechanisms of action (Shankar, 2013).
Synthesis of Carba Analogues
The synthesis of carba analogues of 2'-deoxy-4'-C-(hydroxymethyl)nucleosides has been explored. This research is significant for the understanding of nucleoside analogues, which are crucial in various biological processes and pharmaceutical applications. The process involves the addition of sodium salt of thymine and adenine to specific dimethyl compounds (Hřebabecký & Holý, 1999).
Immunobiological Activity
The study of 2-amino-3-(purin-9-yl)propanoic acids revealed their significance in immunostimulatory and immunomodulatory activities. These compounds, especially the 2-amino-6-sulfanylpurine derivative, have shown potential in enhancing the secretion of chemokines and augmenting NO biosynthesis. This line of research is vital for developing new therapeutic agents targeting immune responses (Doláková et al., 2005).
C(6)N(7)‐cyclized Purines
Research on C(6)N(7)‐cyclized purines has provided insights into the cyclization processes of purines. These studies are crucial in the field of organic chemistry, particularly in understanding the structural and functional aspects of purine compounds, which are essential in biological systems (Griengl et al., 1984).
Prodrugs for Methyldopa
The study of (2-oxo-1,3-dioxol-4-yl)methyl esters as prodrugs for methyldopa indicates their potential in the treatment of hypertension. These esters have shown to be viable prodrugs, enhancing the bioavailability of methyldopa, a well-known antihypertensive agent. This research is significant for pharmaceutical development, particularly in improving drug delivery systems (Saari et al., 1984).
Propriétés
Numéro CAS |
14031-35-7 |
|---|---|
Nom du produit |
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
Formule moléculaire |
C15H23N6O5S+ |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
[(3R)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8-,10-,11-,14-,27?/m1/s1 |
Clé InChI |
MEFKEPWMEQBLKI-XCPQSEKJSA-O |
SMILES isomérique |
C[S+](CC[C@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



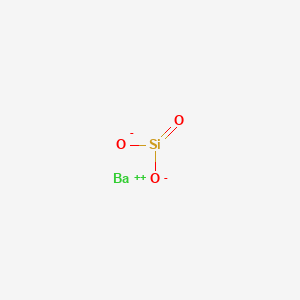
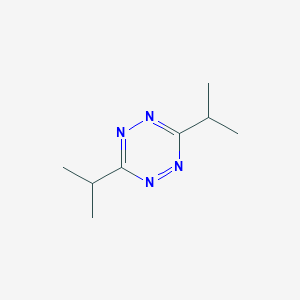
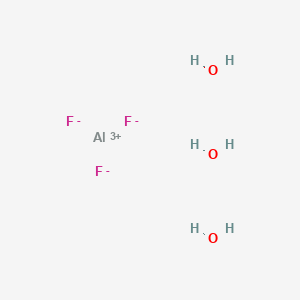
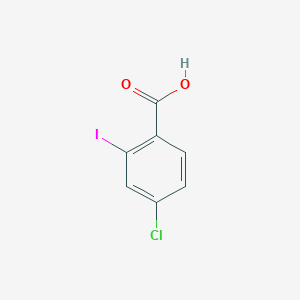
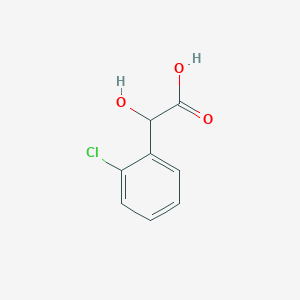

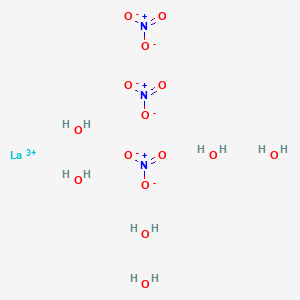
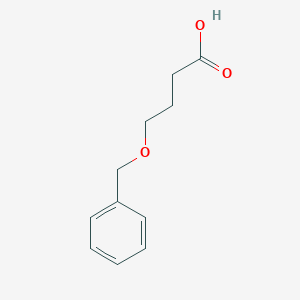
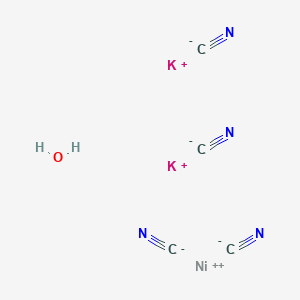
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
